molecular formula C19H22N4O3S B2593378 N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1013783-19-1

N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2593378
CAS No.: 1013783-19-1
M. Wt: 386.47
InChI Key: HYIIWVUCGRNIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is considered to form a dense protective layer on the metal surface during adsorption according to the Langmuir adsorption curve .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure contains a benzothiazole ring, which is considered to form a dense protective layer on the metal surface during adsorption .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity .

Scientific Research Applications

Synthesis and Characterization

Novel chemical compounds derived from related chemical structures have been synthesized to investigate their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds are designed through intricate synthetic pathways that involve reactions with various substrates to yield heterocyclic compounds with potential therapeutic benefits. The structural characterization of these compounds utilizes advanced spectroscopic methods, confirming the successful synthesis and providing insights into their chemical properties (A. Abu‐Hashem et al., 2020).

Biological Activity Evaluation

These synthesized compounds undergo biological activity evaluation to assess their therapeutic potential. This includes screening for anti-inflammatory, analgesic, and antimicrobial activities. Such evaluations help in identifying compounds with significant biological effects, which can be further developed into therapeutic agents. The emphasis on the selective inhibition of cyclooxygenase enzymes and the assessment of cytotoxicity against various cell lines underline the therapeutic potential of these novel compounds (M. Palkar et al., 2017).

Pharmacological Applications

The pharmacological exploration of these compounds extends to evaluating their efficacy as potential treatments for various conditions. This involves examining their effects on biological targets and pathways relevant to diseases such as inflammation, bacterial infections, and potentially cancer. The identification of compounds with high inhibitory activity against specific enzymes or cellular processes is crucial in the development of new therapeutic agents (S. G. Badne et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, one of the promising compounds induced G2/M cell cycle arrest. The levels of p53 increased tremendously in treated cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Future Directions

The future directions for research on this compound could include further biological testing in in vivo models . Additionally, more studies could be conducted to understand the mechanism of action and to optimize the synthesis process .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-9-16(21-22(12)2)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIIWVUCGRNIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.